Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate CAS number
Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate CAS number
An In-Depth Technical Guide to Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate
This guide provides a comprehensive technical overview of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate, a key building block in the synthesis of advanced polypeptides for biomedical applications. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, characterization, applications, and safety protocols, grounding technical procedures in established scientific principles.
Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate, also known as γ-Benzyl-L-glutamate N-carboxyanhydride (Glu(OBzl)-NCA), is the cornerstone monomer for synthesizing poly(γ-benzyl-L-glutamate) (PBLG), a versatile polymer in biomaterials science. The N-carboxyanhydride (NCA) moiety is a highly reactive cyclic derivative of an amino acid, primed for controlled polymerization.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 13822-45-2 .[1][2][3][4][5][6][7]
Table 1: Physicochemical Properties of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate
| Property | Value | Source(s) |
| CAS Number | 13822-45-2 | [1][2][3] |
| Molecular Formula | C₁₃H₁₃NO₅ | [1][2][3] |
| Molecular Weight | 263.25 g/mol | [1][2][5] |
| IUPAC Name | benzyl (R)-3-(2,5-dioxooxazolidin-4-yl)propanoate | [2] |
| Appearance | White to off-white solid/powder | [8][9] |
| Purity | Typically ≥95-99% | [2][3][4] |
| Storage Temperature | -20°C | [1][9] |
| Predicted Density | 1.293 ± 0.06 g/cm³ | [5][9] |
Synthesis and Purification: A Protocol Grounded in Causality
The synthesis of amino acid NCAs is a cornerstone of polypeptide chemistry. The most common and reliable method involves the reaction of the parent amino acid with a phosgene equivalent. This protocol details the synthesis using triphosgene, a safer, solid alternative to highly toxic phosgene gas.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The NCA ring is highly susceptible to hydrolysis. All solvents and glassware must be rigorously dried to prevent premature ring-opening and formation of unwanted side products, which would terminate polymer chains.
-
Triphosgene as Phosgene Source: Triphosgene, in the presence of a base, decomposes to generate phosgene in situ. This avoids the significant hazards associated with handling gaseous phosgene while achieving the same chemical transformation.
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Low Temperature: The reaction is conducted at a controlled temperature (e.g., 50°C) to ensure a steady rate of phosgenation while minimizing thermal degradation of the starting material and product.
-
Recrystallization: This is the critical purification step. The choice of solvent system (e.g., Ethyl Acetate/Hexane) is designed to maximize the solubility of the desired NCA product at elevated temperatures and minimize its solubility at low temperatures, leaving impurities behind in the mother liquor.
Caption: Synthesis workflow for Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate.
Detailed Experimental Protocol: Synthesis of Glu(OBzl)-NCA
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Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon. Prepare a solution of γ-Benzyl-L-glutamate (1 eq) in anhydrous tetrahydrofuran (THF).
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add the γ-Benzyl-L-glutamate/THF slurry.
-
Phosgenation: Warm the mixture to 50°C. Separately, dissolve triphosgene (0.4 eq) in anhydrous THF. Add the triphosgene solution dropwise to the amino acid slurry over 1-2 hours. The mixture should gradually become clear as the starting material is consumed.
-
Monitoring: Monitor the reaction progress by FT-IR. The disappearance of the amino acid's characteristic N-H stretches and the appearance of the strong anhydride carbonyl stretches (~1860 and 1790 cm⁻¹) indicate reaction completion.
-
Work-up: Once the reaction is complete, cool the solution to room temperature. Reduce the solvent volume under vacuum.
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Purification: Add anhydrous hexane to the concentrated solution to precipitate the crude NCA. Filter the solid and recrystallize from a hot mixture of anhydrous ethyl acetate and hexane. Cool slowly to 0°C to form pure, white crystals.
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Isolation and Storage: Filter the crystals under a nitrogen blanket, wash with cold anhydrous hexane, and dry under high vacuum. Store the final product at -20°C under an inert atmosphere.[1]
Analytical Characterization
Confirming the identity and purity of the synthesized NCA is paramount for its successful use in polymerization. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
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¹H NMR (Nuclear Magnetic Resonance): Provides structural confirmation by showing characteristic proton signals for the benzyl group, the glutamate backbone, and the alpha-proton adjacent to the NCA ring.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The most direct method to confirm NCA formation. The key diagnostic signals are two strong carbonyl (C=O) stretching bands characteristic of the anhydride group, typically found around 1860 cm⁻¹ and 1790 cm⁻¹.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (263.25 g/mol ).[1]
-
HPLC (High-Performance Liquid Chromatography): Used to assess the purity of the final product, ensuring it is free from starting material and hydrolysis byproducts.
Key Applications in Polypeptide Synthesis and Drug Delivery
The principal application of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate is as a monomer in the ring-opening polymerization (ROP) to produce poly(γ-benzyl-L-glutamate) (PBLG). This polymer is a foundational material for creating sophisticated drug delivery systems. Related N-carboxyanhydrides are utilized in synthesizing block copolymers for cancer cell treatment.[10]
Mechanism of Action:
-
ROP Initiation: The polymerization is initiated by a nucleophile (e.g., a primary amine). The initiator attacks a carbonyl carbon of the NCA ring, causing it to open.
-
Propagation: The newly formed amine terminus of the growing polymer chain then acts as the nucleophile, attacking the next NCA monomer. This process repeats, allowing for the controlled growth of the polypeptide chain.
-
Block Copolymer Formation: PBLG is hydrophobic. By using a macroinitiator, such as amine-terminated polyethylene glycol (PEG-NH₂), an amphiphilic diblock copolymer (PEG-b-PBLG) can be synthesized.
-
Micelle Self-Assembly: In an aqueous environment, these amphiphilic block copolymers spontaneously self-assemble into core-shell nanostructures known as micelles. The hydrophobic PBLG chains form the core, which can encapsulate poorly water-soluble drugs, while the hydrophilic PEG chains form the outer corona, providing stability and stealth properties in the bloodstream.
Caption: Application of Glu(OBzl)-NCA in creating drug delivery micelles.
Handling, Storage, and Safety
Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate is a reactive chemical intermediate that requires careful handling. The primary hazards are skin, eye, and respiratory irritation.[9] Adherence to good laboratory practice is essential.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H315 | Causes skin irritation.[9] |
| H319 | Causes serious eye irritation.[9][11] | |
| H335 | May cause respiratory irritation.[9] | |
| Precautionary Statements | P264 | Wash hands thoroughly after handling.[9][10] |
| P280 | Wear protective gloves/protective clothing/eye protection.[9][10][12] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[9][10] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[10] |
Safe Handling Protocol:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][11]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles compliant with EN166 or OSHA 1910.133 standards, and appropriate chemical-resistant gloves.[8][11][12]
-
Emergency Preparedness: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.[8][11]
-
Storage: As previously noted, the compound is moisture-sensitive. Store tightly sealed in a dry, inert atmosphere at -20°C to maintain its integrity and reactivity for polymerization.[1]
References
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Starshine Chemical. (n.d.). Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate. Retrieved from [Link]
- Biosynth. (2009). Safety Data Sheet for (S)-4-Benzyl-2-oxazolidinone.
- Fluorochem. (2024). Safety Data Sheet for (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for (S)-4-Benzyl-2-oxazolidinone.
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MOLBASE. (n.d.). benzyl (S)-2,5-dioxooxazolidine-4-acetate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734969, (R)-4-Benzyl-2-oxazolidinone. Retrieved from [Link]
- National Institutes of Health. (n.d.). (4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl}.
- ChemicalBook. (2025). Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate Product Information.
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Capdevila, A., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703-11725. Retrieved from [Link]
- Journal of Pharmacognosy and Phytochemistry. (n.d.). Synthesis of 4, 5-dihydroxy-9, 10-dioxoanthracene-2- benzyl carboxylate ester from rhein.
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